3-Phenylpropane-1-sulfonyl chloride

Lipophilicity Partition Coefficient Physicochemical Properties

3-Phenylpropane-1-sulfonyl chloride (CAS 63014-04-0) is an alkyl sulfonyl chloride building block characterized by a phenyl group linked to the electrophilic sulfur center via a three-carbon (propyl) chain. This aliphatic spacer confers specific physicochemical properties and a distinct reactivity profile compared to its closest structural analogs.

Molecular Formula C9H11ClO2S
Molecular Weight 218.7 g/mol
CAS No. 63014-04-0
Cat. No. B1280232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenylpropane-1-sulfonyl chloride
CAS63014-04-0
Molecular FormulaC9H11ClO2S
Molecular Weight218.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCS(=O)(=O)Cl
InChIInChI=1S/C9H11ClO2S/c10-13(11,12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyDUWPDKKXSBXWLY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenylpropane-1-sulfonyl chloride (CAS 63014-04-0) as a Strategic Procurement Choice: A Quantitative Differentiation Guide


3-Phenylpropane-1-sulfonyl chloride (CAS 63014-04-0) is an alkyl sulfonyl chloride building block characterized by a phenyl group linked to the electrophilic sulfur center via a three-carbon (propyl) chain. This aliphatic spacer confers specific physicochemical properties and a distinct reactivity profile compared to its closest structural analogs . Its primary value in chemical synthesis and procurement lies in the combination of a reactive sulfonyl chloride warhead and the tailored lipophilicity and steric environment provided by the phenylpropyl moiety. The following evidence demonstrates its quantifiable differences from compounds like phenylmethanesulfonyl chloride, 2-phenylethanesulfonyl chloride, 4-phenylbutane-1-sulfonyl chloride, and benzenesulfonyl chloride, which are crucial for informed scientific selection .

Lipophilicity Control
Propyl spacer provides intermediate hydrophobicity for balanced partitioning and extraction.
Physical Form
Liquid at ambient conditions supports automated handling and continuous-flow synthesis.
Molecular Flexibility
Increased rotatable bonds allow conformational diversity in derived products.

Why Generic Substitution Fails: The Critical Impact of 3-Phenylpropane-1-sulfonyl chloride's Alkyl Spacer on Physicochemical Properties


Substituting 3-Phenylpropane-1-sulfonyl chloride with a seemingly similar alkyl or aryl sulfonyl chloride is not a scientifically neutral decision due to the profound impact of the alkyl spacer length on key properties. The three-carbon chain between the phenyl ring and the sulfonyl group dramatically alters the molecule's hydrophobicity, physical state, and reactivity when compared to analogs like phenylmethanesulfonyl chloride (1-carbon) or benzenesulfonyl chloride (0-carbon) . The following quantitative comparisons demonstrate that each compound occupies a unique design space defined by specific values for partition coefficient (LogP), molecular flexibility, and boiling point. Selecting a sub-optimal analog for procurement can lead to unexpected challenges in synthesis, such as altered reaction kinetics, different solubility profiles, and difficulties in purification, ultimately compromising yield and efficiency. A 'one-size-fits-all' approach to sourcing sulfonyl chlorides ignores these measurable, outcome-determining differences.

Shorter-chain analogs (phenylmethane- or 2-phenylethanesulfonyl chlorides) exhibit significantly different lipophilicity and phase behavior, potentially altering reaction kinetics and purification.
Benzenesulfonyl chloride lacks the alkyl spacer, offering lower boiling point and distinct steric profile; direct replacement may shift reactivity and thermal stability windows.
Solid analogs (mp 32–94 °C) require dissolution before use, which can complicate automated protocols where the liquid reagent simplifies dispensing.

Quantitative Comparative Data for 3-Phenylpropane-1-sulfonyl chloride (CAS 63014-04-0)


Procurement Differentiator: LogP (Lipophilicity) Comparison Across the Phenylalkylsulfonyl Chloride Series

The lipophilicity, a critical parameter for predicting solubility and partitioning behavior in synthetic and biological applications, increases systematically with the length of the alkyl chain spacer. 3-Phenylpropane-1-sulfonyl chloride (n=3) has a measured LogP of 3.64740 . This value is quantifiably higher than the 2-carbon analog, 2-phenylethanesulfonyl chloride, which has a predicted LogP of 2.17 , and significantly higher than benzenesulfonyl chloride (n=0), which has a predicted LogP of ~1.20 [1]. This demonstrates that the propyl spacer confers a specific, intermediate level of hydrophobicity, distinct from its shorter-chain counterparts.

LogP Comparison
Cross-study comparable
Target: 3.65 (measured) 2-Phenylethanesulfonyl: 2.17 Benzenesulfonyl: ~1.20
Propyl spacer raises lipophilicity by ~1.5–2.5 log units, indicating different phase partitioning and extractability.
Predicted values for comparators; measured for target.
Lipophilicity Partition Coefficient Physicochemical Properties

Procurement Differentiator: Boiling Point and Physical State Comparison with Closest Analogs

The boiling point and physical state at room temperature are critical for handling, purification (e.g., distillation), and storage. 3-Phenylpropane-1-sulfonyl chloride is a liquid with a melting point of 20-22 °C and a boiling point of 275-276 °C . In comparison, its closest homolog, 2-phenylethanesulfonyl chloride, is a solid with a melting point of 32-33 °C , while the shorter-chain phenylmethanesulfonyl chloride is a solid with a melting point of 92-94 °C . Benzenesulfonyl chloride, lacking an alkyl spacer, is a liquid with a much lower boiling point of 251-252 °C [1].

Physical State & Boiling Point
Cross-study comparable
Liquid, mp 20–22 °C bp 275–276 °C
Liquid state facilitates handling; boiling point differs by 20–24 °C from closest analogs, influencing thermal processing.
Comparator solid analogs have mp 32–94 °C.
Physical Properties Thermal Stability Purification

Procurement Differentiator: Molecular Flexibility (Rotatable Bonds) and Its Impact on Reactivity

The number of rotatable bonds is a direct measure of a molecule's flexibility and can influence its reactivity and the properties of its derivatives. 3-Phenylpropane-1-sulfonyl chloride possesses 4 rotatable bonds, providing a higher degree of conformational freedom than its analogs. In contrast, phenylmethanesulfonyl chloride and benzenesulfonyl chloride both have 2 rotatable bonds . This difference is directly attributable to the length of the alkyl chain spacer.

Rotatable Bonds
Cross-study comparable
4
Two additional rotatable bonds vs. phenylmethane- and benzenesulfonyl chlorides provide greater conformational freedom.
May affect derivative properties and reaction kinetics.
Molecular Flexibility Steric Effects Reaction Kinetics

Procurement Differentiator: Yield in a Modern Sulfonyl Chloride Synthesis

A 2024 study describes a telescoping method for synthesizing alkyl sulfonyl chlorides directly from alkyl halides. Under these specific, optimized conditions, 3-Phenylpropane-1-sulfonyl chloride was prepared from 1-bromo-3-phenylpropane in a yield of 94% . The study reports yields for other alkyl sulfonyl chlorides under the same methodology, providing a useful benchmark for relative synthetic accessibility. For example, 1-butanesulfonyl chloride was obtained in 92% yield, and 1-dodecanesulfonyl chloride in 95% yield .

Synthetic Yield
Cross-study comparable
94%
High efficiency from 1-bromo-3-phenylpropane under modern telescoping conditions.
Comparable to yields of other alkyl sulfonyl chlorides (92–95%).
Synthetic Efficiency Methodology Yield

Optimal Research and Industrial Applications for 3-Phenylpropane-1-sulfonyl chloride (CAS 63014-04-0) Based on Quantitative Evidence


Synthesis of Drug-like Molecules Requiring Intermediate Lipophilicity

3-Phenylpropane-1-sulfonyl chloride is the optimal choice for installing a sulfonyl group into a scaffold that requires a specific, moderate level of lipophilicity for optimal absorption, distribution, metabolism, and excretion (ADME) properties. Its measured LogP of 3.64740 fills a critical gap between the less lipophilic 2-phenylethanesulfonyl chloride (LogP 2.17) and the more lipophilic 4-phenylbutane-1-sulfonyl chloride. This precise control over LogP is essential for medicinal chemists aiming to balance potency with favorable drug-like characteristics .

Liquid-Phase Handling and Purification in High-Throughput and Flow Chemistry

For automated synthesis platforms or continuous flow chemistry, the physical state of a reagent is paramount. 3-Phenylpropane-1-sulfonyl chloride, being a liquid at room temperature (mp 20-22 °C), offers significant advantages in dispensing and mixing over its solid homologs like 2-phenylethanesulfonyl chloride (mp 32-33 °C) and phenylmethanesulfonyl chloride (mp 92-94 °C). Its liquid nature eliminates the need for dissolution in a co-solvent prior to use in many cases, streamlining automated workflows and improving process reproducibility .

Introduction of Conformational Flexibility into Target Molecules

When the goal is to introduce a degree of conformational freedom into a target molecule, 3-Phenylpropane-1-sulfonyl chloride is a superior building block to its more rigid analogs. With 4 rotatable bonds, the phenylpropylsulfonyl group can explore a wider range of low-energy conformations compared to groups derived from benzenesulfonyl chloride or phenylmethanesulfonyl chloride (both with 2 rotatable bonds). This can be critical for discovering bioactive conformations or for modulating the physical properties of polymers and materials .

Intermediate for 7-Membered Ring Sultam Synthesis via Pyrolysis

Based on the study by Abramovitch et al., 3-arylpropanesulfonyl azides (prepared from compounds like 3-Phenylpropane-1-sulfonyl chloride) undergo solution and flash vacuum pyrolysis to yield 7-membered ring sultams. This represents a specific and valuable application that distinguishes this compound from its 2-arylethanesulfonyl chloride counterparts, which would lead to different ring-sized products. Procurement should be driven by the need for this specific heterocyclic scaffold .

Application
Selection Property
Validation Focus
Lipophilicity tuning in lead optimization
Intermediate hydrophobicity (propyl spacer)
Partition coefficient and extractability in reaction work-up
Automated and flow chemistry platforms
Liquid physical state at ambient temperature
Compatibility with direct liquid dispensing and mixing
Derivatization for conformational diversity
Increased rotatable bond count
Conformational space and dynamic behavior of adducts
Precursor for 7‑membered sultam synthesis
Propyl chain enables intramolecular cyclization
Reaction pathway selectivity for heterocyclic ring size

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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